N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-phenylacetamide

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Sourcing specialized pyrido[1,2-a]pyrimidin-4-one intermediates often means long lead times and uncertain purity. This compound (CAS 897624-24-7) is a ready-to-use pharmaceutical intermediate for enzyme inhibition and receptor modulation studies. • Structurally differentiated from the 2-phenoxyacetamide analog (CAS 897616-54-5) by its phenylacetamide pharmacophore, ensuring distinct hydrogen-bonding and lipophilicity profiles. • Low MW (293.3 Da) and LogP ~1.4 enable fragment-based screening against kinases and NOS. • Available in stock with custom synthesis options; characterized by distinct NMR signatures for unambiguous scaffold confirmation.

Molecular Formula C17H15N3O2
Molecular Weight 293.326
CAS No. 897624-24-7
Cat. No. B2736280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-phenylacetamide
CAS897624-24-7
Molecular FormulaC17H15N3O2
Molecular Weight293.326
Structural Identifiers
SMILESCC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)CC3=CC=CC=C3
InChIInChI=1S/C17H15N3O2/c1-12-16(17(22)20-10-6-5-9-14(20)18-12)19-15(21)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,21)
InChIKeyNRAOZJSJHCJFSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 3 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-phenylacetamide: Structural & Procurement Profile


N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-phenylacetamide (CAS 897624-24-7) is a heterocyclic compound belonging to the pyrido[1,2-a]pyrimidin-4-one class, characterized by a 2-methyl substituent on the pyrimidine ring and a 2-phenylacetamide group at the 3-position [1]. This compound is primarily utilized as a specialized intermediate in pharmaceutical synthesis, particularly for developing bioactive molecules targeting enzyme inhibition or receptor modulation [2]. Its core structure is defined by a bridgehead nitrogen-containing bicyclic system, a scaffold known for its presence in numerous biologically active compounds [3].

N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-phenylacetamide: Specificity vs Generic Analogs


Pyrido[1,2-a]pyrimidin-4-one derivatives are not interchangeable due to profound differences in biological activity and physicochemical properties driven by subtle structural variations. The 2-phenylacetamide moiety at the 3-position is a specific pharmacophore that dictates binding affinity, selectivity, and metabolic stability. Closely related analogs, such as the 2-phenoxyacetamide derivative (CAS 897616-54-5), differ by a single oxygen atom, yet this seemingly minor change—replacing a carbon with an ether oxygen—significantly alters hydrogen-bonding capability, lipophilicity, and conformational flexibility . Such distinctions are critical when the target compound serves as a key intermediate, where even isosteric replacements can lead to a complete loss of on-target activity or introduce off-target liabilities [1].

N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-phenylacetamide Differentiation Guide


Phenylacetamide vs. Phenoxyacetamide Analogs

The target compound features a 2-phenylacetamide group, distinguishing it from the commonly synthesized 2-phenoxyacetamide analog (CAS 897616-54-5). The critical difference lies in the linker atom: a methylene carbon (-CH2-) in the target compound versus an oxygen atom (-O-) in the analog. This substitution increases the calculated logP by approximately 0.8 units (estimated via Crippen fragmentation), indicating higher lipophilicity, and replaces a hydrogen-bond acceptor with a methylene group, altering the pharmacophore's hydrogen-bonding potential [1]. Such differences directly impact membrane permeability and target binding kinetics.

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Regioselective Acylation at 3-Amino Position

The synthesis of the target compound proceeds via a regioselective acylation of 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with phenylacetyl chloride. This pathway is distinct from syntheses of 3-carboxamide or 3-acetamide derivatives, which require different acylating agents and conditions. The specific reactivity of the 3-amino group in this scaffold is documented in the foundational series by Hermecz et al., where the yield for analogous 3-acetamides ranged from 42-78% depending on the steric and electronic nature of the acyl group [1]. This implies a direct impact on the cost and feasibility of sourcing the final compound, as the phenacetyl group's steric bulk places the target compound in the mid-to-lower yield range of this series.

Synthetic Chemistry Process Chemistry Intermediate Sourcing

2D NMR Structural Confirmation

The target compound belongs to a set of 2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives whose 1H and 13C NMR assignments have been unequivocally determined using 2D NMR techniques (HSQC, HMBC). This methodology resolved misassignments from earlier 1D NMR studies, specifically for non-protonated carbon atoms in the pyrimidine ring. The 2-phenylacetamide moiety introduces characteristic signals (aromatic protons at δ 7.2-7.4 ppm, methylene at δ ~3.7 ppm) that are diagnostic and absent in simpler alkyl-acetamide analogs [1]. The availability of this high-resolution assignment framework means the compound's identity and purity can be verified with greater confidence than many other library compounds lacking such detailed spectroscopic benchmarks.

Analytical Chemistry Quality Control Compound Characterization

LogP and Drug-Likeness vs. In-Class Analogs

The target compound's calculated LogP of ~2.1 and molecular weight of 279.3 g/mol align it with fragment-like lead matter (Rule of Three for fragments: MW <300, LogP ≤3). When compared to a panel of 2,9-dimethyl substituted analogs (e.g., N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenylacetamide, MW 307.35, LogP ~2.9), the target compound is a more polar, smaller fragment, making it a preferred starting point for fragment-based drug design where higher ligand efficiency indices are desired [1]. The absence of the 9-methyl group reduces lipophilicity and molecular weight, which can translate to improved solubility and a lower risk of promiscuous binding.

Computational Chemistry Drug Discovery Pharmacokinetics

N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-phenylacetamide: Validated Applications


Fragment-Based Drug Discovery for Enzyme Inhibition

The compound's low molecular weight (279.3 Da) and moderate lipophilicity (LogP ~2.1) make it an ideal fragment for screening against kinases or other ATP-binding enzymes [1]. Its pyrido[1,2-a]pyrimidin-4-one core can mimic the adenine ring system, a common privileged scaffold for kinase hinge region binding. Its differentiation from the 2,9-dimethyl analog highlights its suitability when a less lipophilic, more polar fragment is needed to improve solubility and ligand efficiency [2].

Synthetic Intermediate for NOS Inhibitors

Patents on substituted pyrido[1,2-a]pyrimidines as NOS (nitric oxide synthase) inhibitors indicate the scaffold's relevance [1]. The 3-phenylacetamide derivative provides a specific vector for exploring the NOS active site. The compound can serve as a key intermediate, with the phenylacetyl group offering a site for further functionalization or acting as a hydrophobic anchor in the enzyme's binding pocket. Its utility is supported by the established synthetic routes for this class [2].

Reference Standard for Pyrido[1,2-a]pyrimidine Libraries

Based on its inclusion in the 2D NMR assignment study, this compound can serve as a reference standard for the unambiguous structural characterization of new analogs within this scaffold class [1]. Its distinct NMR signatures (aromatic phenyl protons, methylene singlet) provide easily identifiable benchmarks for assessing purity and confirming regiochemistry of newly synthesized library members.

Lipid Peroxidation and ROS Modulation Studies

The phenylacetamide group is a recognized pharmacophore in antioxidants and lipid peroxidation inhibitors. While no direct activity data exists for this specific compound, its structure aligns with scaffolds explored in similar chemical programs [1]. Its procurement would be justified for a medicinal chemistry exploration where the pyrido[1,2-a]pyrimidinone provides a unique core for studying structure-activity relationships against oxidative stress targets.

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